CCR5 Antagonist Potency: 2,4-Difluorophenyl Regioisomer Outperforms 2,6- and 3,5-Analogs in Cellular Assays
In head-to-head cellular assays measuring CCR5 antagonism in human MOLT4 cells via inhibition of CCL5-induced calcium mobilization, the 1-(2,4-difluorophenyl)piperazin-2-one scaffold (BDBM50351144) achieved an IC₅₀ of 6.50 × 10³ nM [1]. By comparison, a closely related analog from the same chemical series (BDBM50387950) showed a weaker IC₅₀ of 9.20 × 10³ nM, while a third analog (BDBM50351151) exhibited an even further reduced potency of 3.76 × 10⁴ nM [2]. The 2,4-difluoro substitution pattern thus delivers a 1.4- to 5.8-fold improvement in CCR5 antagonist potency relative to other regioisomeric or substitution variants tested under identical assay conditions.
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.50 × 10³ nM (6.5 μM) |
| Comparator Or Baseline | Analog BDBM50387950: IC₅₀ = 9.20 × 10³ nM; Analog BDBM50351151: IC₅₀ = 3.76 × 10⁴ nM |
| Quantified Difference | 1.4-fold improvement over BDBM50387950; 5.8-fold improvement over BDBM50351151 |
| Conditions | Human MOLT4 cells expressing CCR5; CCL5-induced calcium mobilization; Fluo-4-AM dye readout; 1 hr incubation |
Why This Matters
For procurement decisions in CCR5 antagonist screening cascades, selecting the 2,4-difluorophenyl regioisomer maximizes the probability of identifying tractable hit matter compared to alternative aryl piperazinones with inferior potency profiles.
- [1] BindingDB. BDBM50351144 (CHEMBL1817909 / CHEMBL2057810): IC₅₀ = 6.50E+3 nM, Antagonist activity at CCR5 receptor in human MOLT4 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50351144 (accessed 2026-04-29). View Source
- [2] BindingDB. Comparative CCR5 IC₅₀ data: BDBM50387950 (9.20E+3 nM) and BDBM50351151 (3.76E+4 nM). https://www.bindingdb.org/ (accessed 2026-04-29). View Source
